molecular formula C8H8F2N2O3 B8427886 2-(Difluoromethoxy)-3,6-dimethyl-5-nitropyridine

2-(Difluoromethoxy)-3,6-dimethyl-5-nitropyridine

Cat. No. B8427886
M. Wt: 218.16 g/mol
InChI Key: POJBTDUFYPKGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethoxy)-3,6-dimethyl-5-nitropyridine is a useful research compound. Its molecular formula is C8H8F2N2O3 and its molecular weight is 218.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Difluoromethoxy)-3,6-dimethyl-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethoxy)-3,6-dimethyl-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H8F2N2O3

Molecular Weight

218.16 g/mol

IUPAC Name

2-(difluoromethoxy)-3,6-dimethyl-5-nitropyridine

InChI

InChI=1S/C8H8F2N2O3/c1-4-3-6(12(13)14)5(2)11-7(4)15-8(9)10/h3,8H,1-2H3

InChI Key

POJBTDUFYPKGMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1OC(F)F)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (6.63 g, 166 mmol, 60% in mineral oil) was washed with hexanes (100 mL) to remove the mineral oil and was then suspended in dry acetonitrile (1500 mL) at room temperature. 3,6-Dimethyl-5-nitropyridin-2-ol (27.9 g, 166 mmol) was added in portions over 30 minutes to give a yellow suspension. During the addition there was some bubbling but negligible temperature change. Cesium fluoride (2.50 g, 16.6 mmol) was then added followed by the slow addition of trimethylsilyl 2-(fluorosulfonyl)difluoroacetate (36.0 mL, 182 mmol) over 30 minutes. During the addition there was some bubbling, the temperature rose from 23° C. to 30° C., and the suspension became noticeably less turbid. After stirring for 15 min, TLC indicated that starting material still remained, so additional trimethylsilyl 2-(fluorosulfonyl)difluoroacetate (6.5 mL, 33 mmol) was added over 10 minutes. After an additional 15 min, TLC indicated consumption of starting material. The reaction was quenched by the addition of water (20 mL) dropwise at such a rate that the bubbling did not become too vigorous. After bubbling ceased, additional water (200 mL) was added. Most of the solvent was removed in vacuo and the aqueous residue was extracted with ethyl acetate (3×200 mL). The combined organic layers were dried over Na2SO4 and evaporated to a brown syrup which solidified upon standing. This residue was dissolved in ethanol (400 mL) and decolorizing charcoal (15 g) was added. The suspension was heated at 70° C. for 20 min and then filtered through a pad of Celite and sand. The filtrate was collected and the solvent was evaporated. The residue was dissolved in methylene chloride and the solution was evaporated to give 2-(difluoromethoxy)-3,6-dimethyl-5-nitropyridine (33.4 g, 92% yield) as a pale yellow solid: mp 51-52° C.; 1H NMR (400 MHz, CDCl3) δ8.21 (s, 1H), 7.55 (t, J=72.0 Hz, 1H), 2.76 (s, 3H), 2.30 (s, 3H). Anal. calcd. for C8H8N2O3F2: C, 44.04; H, 3.69; N, 12.84. Found: C, 43.78; H, 3.55; N, 12.58.
Quantity
6.63 g
Type
reactant
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hexanes
Quantity
100 mL
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solvent
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27.9 g
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reactant
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2.5 g
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reactant
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36 mL
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reactant
Reaction Step Four
Quantity
6.5 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

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